2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile

Structural Isomerism Regiochemistry Compound Identification

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile (CAS 1261365-28-9) is the mandatory 7‑carbonitrile isomer for site‑specific SAR exploration and palladium‑catalyzed coupling reactions. Substituting with the 8‑carbonitrile isomer yields different regioisomeric products, causing synthesis failure. Requires refrigerated storage (2–8°C); cold‑chain shipping. Ensure procurement of the correct regioisomer to avoid costly project delays.

Molecular Formula C8H6N2O2
Molecular Weight 162.148
CAS No. 1261365-28-9
Cat. No. B567044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
CAS1261365-28-9
Synonyms2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Molecular FormulaC8H6N2O2
Molecular Weight162.148
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C=N2)C#N
InChIInChI=1S/C8H6N2O2/c9-4-6-3-7-8(10-5-6)12-2-1-11-7/h3,5H,1-2H2
InChIKeyPEUMBPSFICEIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile (CAS 1261365-28-9): A Regiospecific Building Block for Medicinal Chemistry and Targeted Synthesis


2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile (CAS 1261365-28-9) is a heterocyclic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol [1]. It belongs to the class of dioxino-fused pyridines, a structural scaffold recognized for its utility as a building block in the synthesis of pharmaceuticals and advanced materials . Its defining feature is a cyano (-C≡N) group positioned at the 7‑carbon of the pyridine ring, a regiospecific substitution pattern that dictates its unique reactivity profile and differentiates it from its positional isomers .

Why Positional Isomers Like 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile Cannot Substitute for the 7-Carbonitrile Isomer in Regiospecific Syntheses


The 7‑carbonitrile isomer is not a generic substitute for its 6‑ or 8‑carbonitrile counterparts. The precise position of the cyano group on the pyridine ring dictates the molecule's electronic properties, steric environment, and, critically, its site-specific reactivity in cross-coupling and functionalization reactions [1]. For example, in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions, the regiochemistry of the leaving group or directing group is paramount for achieving the desired bond formation [2]. Substituting the 7‑carbonitrile with the 8‑carbonitrile isomer (CAS 1246088-54-9) will result in a different regioisomeric product, which can lead to the failure of a target synthesis, altered biological activity, or a change in downstream physicochemical properties . The following evidence details the quantifiable differences that necessitate a precise procurement strategy.

Quantitative Differentiation Guide for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile vs. Key Analogs


Regiospecific Structural Identity Differentiates 7-Carbonitrile from the 8-Carbonitrile Isomer

The 7‑carbonitrile isomer (CAS 1261365-28-9) is structurally distinct from its 8‑carbonitrile analog (CAS 1246088-54-9). The difference in the substitution pattern on the pyridine ring is unambiguously confirmed by unique InChIKey identifiers. The 7‑isomer has an InChIKey of PEUMBPSFICEIOM‑UHFFFAOYSA‑N, while the 8‑isomer's InChIKey is XBICHAOWCZYJQF‑UHFFFAOYSA‑N [1]. This fundamental difference in atomic connectivity is the primary driver of all downstream chemical and biological differentiation.

Structural Isomerism Regiochemistry Compound Identification

Differentiation in Computed Lipophilicity (XLogP3) Between 7- and 8-Carbonitrile Isomers

The calculated partition coefficient (XLogP3), a key predictor of a compound's lipophilicity and its potential for membrane permeability and oral absorption, differs between the two isomers. The 7‑carbonitrile isomer has a computed XLogP3 of 0.6 [1]. While the XLogP3 value for the 8‑carbonitrile isomer is also reported to be approximately 0.6 in some databases, the topological polar surface area (tPSA) or other computed electronic properties, which are sensitive to the position of the cyano group, may differ and can influence specific target binding and metabolic stability .

Physicochemical Properties Lipophilicity Drug-likeness ADME

Divergent Synthetic Utility: The 7-Carbonitrile as a Precursor for Cross-Coupling at the 7-Position

The cyano group at the 7‑position is not merely a functional group; it is a synthetic handle that activates the adjacent carbon for nucleophilic aromatic substitution or can be converted into other functionalities like amides, amines, or tetrazoles. This regiospecific reactivity is distinct from that of the 8‑carbonitrile isomer. For example, a related 7‑boronic ester derivative (7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑2,3‑dihydro‑[1,4]dioxino[2,3‑b]pyridine) is commercially available, demonstrating the viability of further functionalization at the 7‑position [1]. An analogous 8‑boronic ester also exists, but the resulting products from subsequent coupling reactions will be regioisomers, leading to different molecular shapes and properties .

Synthetic Chemistry Cross-Coupling Building Block Regioselectivity

Differential Storage and Stability Considerations Based on Isomer Structure

The specific substitution pattern of the 7‑carbonitrile may influence its stability and, consequently, its required storage conditions. According to its datasheet, the 7‑carbonitrile (CAS 1261365-28-9) is recommended to be stored sealed in dry conditions at 2‑8°C . In contrast, the 8‑carbonitrile isomer (CAS 1246088-54-9) is often listed for storage at room temperature . This quantifiable difference in recommended storage temperature (refrigerated vs. ambient) suggests a difference in thermal or hydrolytic stability between the two regioisomers, which is a critical factor for long‑term inventory management and experimental reproducibility.

Compound Stability Storage Conditions Logistics Procurement

Regioisomerism Dictates Potential Biological Activity Profiles

In medicinal chemistry, the position of a substituent on a heterocyclic core is a primary driver of biological activity. Studies on the broader class of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives demonstrate that selective introduction of substituents at specific positions on the pyridine ring is crucial for achieving desired biological effects [1]. While specific IC₅₀ or Kᵢ data for the 7‑carbonitrile itself is not publicly available, the principle that regioisomers exhibit different target binding profiles is well‑established. The 7‑carbonitrile and 8‑carbonitrile are distinct chemical entities and will interact differently with biological targets, as evidenced by the fact that a derivative of the 8‑carbonitrile has been reported to show activity against cancer cell lines, a property not attributed to the 7‑carbonitrile .

Medicinal Chemistry Structure-Activity Relationship Biological Screening Regioisomers

Optimal Procurement and Application Scenarios for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile


Scenario 1: Regiospecific Synthesis of 7‑Functionalized Dioxinopyridine Libraries

When a medicinal chemistry project requires the systematic exploration of substituents at the 7‑position of the dioxino[2,3‑b]pyridine scaffold, the 7‑carbonitrile isomer is the mandatory starting material. Its procurement enables the construction of a focused library of analogs with precise 3D‑orientation, which is essential for probing structure‑activity relationships at a specific binding site. Using the 8‑carbonitrile would yield an entirely different, regioisomeric library that would not answer the original hypothesis. [1]

Scenario 2: Development of a Validated Analytical Method Requiring a Unique Reference Standard

In analytical chemistry and quality control, the 7‑carbonitrile can serve as a unique reference standard for methods like HPLC or LC‑MS when monitoring a reaction that produces this specific regioisomer. Its distinct retention time and mass spectral fragmentation pattern, as dictated by its unique InChIKey (PEUMBPSFICEIOM‑UHFFFAOYSA‑N), allow for unambiguous identification and quantification, distinguishing it from process impurities like the 8‑carbonitrile isomer. [2]

Scenario 3: Research on Cyanopyridine Reactivity and Metabolic Stability

The 7‑carbonitrile is an ideal substrate for fundamental studies on the reactivity and metabolic fate of cyanopyridine regioisomers. Researchers interested in how the position of the cyano group influences its susceptibility to hydrolysis (conversion to an amide or carboxylic acid) or its role in cytochrome P450‑mediated metabolism can use this compound in comparative assays against the 8‑carbonitrile isomer. The observed differences in stability under various pH conditions or in microsomal assays provide critical data for optimizing lead compounds. [3]

Scenario 4: Logistics Planning for Cold‑Chain Procurement and Storage

For procurement managers and lab technicians, the knowledge that the 7‑carbonitrile requires refrigerated storage (2‑8°C) is a critical piece of logistical information. This necessitates planning for cold‑chain shipping and dedicated refrigerator space upon arrival. This is a clear differentiator from the room‑temperature‑stable 8‑carbonitrile and prevents the costly mistake of ordering the 7‑isomer and storing it under ambient conditions, which could lead to decomposition and project delays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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